Cas no 849062-00-6 (3-Ethoxy-2,6-difluorophenylboronic acid)

3-Ethoxy-2,6-difluorophenylboronic acid is a boronic acid derivative featuring an ethoxy substituent and two fluorine atoms on the phenyl ring. This compound is primarily used as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures. The electron-withdrawing fluorine atoms enhance reactivity, while the ethoxy group provides stability and influences regioselectivity. Its well-defined structure ensures consistent performance in organic transformations, particularly in pharmaceutical and agrochemical applications. The compound is typically supplied as a stable, crystalline solid with high purity, ensuring reliable results in synthetic workflows. Proper storage under inert conditions is recommended to maintain its integrity.
3-Ethoxy-2,6-difluorophenylboronic acid structure
849062-00-6 structure
商品名:3-Ethoxy-2,6-difluorophenylboronic acid
CAS番号:849062-00-6
MF:C8H9BF2O3
メガワット:201.963069677353
MDL:MFCD07369735
CID:716672
PubChem ID:24883795

3-Ethoxy-2,6-difluorophenylboronic acid 化学的及び物理的性質

名前と識別子

    • 2,6-Difluoro-3-ethoxyphenylboronic acid
    • 3-Ethoxy-2,6-difluorophenylboronic Acid (contains varying amounts of Anhydride)
    • 2,6-Difluoro-3-ethoxyphenylboronic acid(contains varying amounts of Anhydride)
    • (3-ethoxy-2,6-difluorophenyl)boronic acid
    • 2,6-Difluoro-5-ethoxyphenylboronic acid
    • 3-Ethoxy-2,6-difluorophenylboronic acid
    • Boronic acid,B-(3-ethoxy-2,6-difluorophenyl)-
    • 3-Ethoxy-2,6-difluorobenzeneboronic Acid (contains varying amounts of Anhydride)
    • 2,6-DIFLUORO-3-ETHOXYBENZENEBORONIC ACID
    • XNCPAOSJJNRPHW-UHFFFAOYSA-N
    • PC7272
    • SBB071163
    • AB32186
    • VB10214
    • FCH1323662
    • TRA0068542
    • 3-Ethoxy-2,6-difluorobenzeneboronic Acid
    • BC001219
    • A
    • B-(3-Ethoxy-2,6-difluorophenyl)boronic acid (ACI)
    • Boronic acid, (3-ethoxy-2,6-difluorophenyl)- (9CI)
    • J-507464
    • (3-ethoxy-2,6-difluoro-phenyl)boronic acid
    • 3-ethoxy-2,6-difluoro-phenylboronic acid
    • 2,6-Difluoro-3-ethoxyphenylboronicacid
    • 849062-00-6
    • 2,6-difluoro-3-ethoxyphenyl-boronic acid
    • N11965
    • DB-010331
    • SCHEMBL1069183
    • AKOS015838723
    • MFCD07369735
    • DTXSID10584629
    • AS-55596
    • MDL: MFCD07369735
    • インチ: 1S/C8H9BF2O3/c1-2-14-6-4-3-5(10)7(8(6)11)9(12)13/h3-4,12-13H,2H2,1H3
    • InChIKey: XNCPAOSJJNRPHW-UHFFFAOYSA-N
    • ほほえんだ: FC1C(B(O)O)=C(F)C(OCC)=CC=1

計算された属性

  • せいみつぶんしりょう: 202.061281g/mol
  • ひょうめんでんか: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 回転可能化学結合数: 3
  • どういたいしつりょう: 202.061281g/mol
  • 単一同位体質量: 202.061281g/mol
  • 水素結合トポロジー分子極性表面積: 49.7Ų
  • 重原子数: 14
  • 複雑さ: 182
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 密度みつど: 1.3±0.1 g/cm3
  • ゆうかいてん: 76-77
  • ふってん: 341.6±52.0 °C at 760 mmHg
  • フラッシュポイント: 160.4±30.7 °C
  • PSA: 49.69000
  • LogP: 0.04330
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

3-Ethoxy-2,6-difluorophenylboronic acid セキュリティ情報

  • 記号: GHS05
  • ヒント:に警告
  • シグナルワード:Danger
  • 危害声明: H314
  • 警告文: P280,P305+P351+P338,P310
  • 危険物輸送番号:UN 3261 8/PG 2
  • WGKドイツ:3
  • 危険カテゴリコード: 34
  • セキュリティの説明: S26; S36/37/39; S45
  • 危険物標識: C
  • リスク用語:R34
  • ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

3-Ethoxy-2,6-difluorophenylboronic acid 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

3-Ethoxy-2,6-difluorophenylboronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1046457-5g
2,6-Difluoro-3-ethoxyphenylboronic acid
849062-00-6 97%
5g
$115 2024-06-07
Fluorochem
225438-25g
2,6-Difluoro-3-ethoxyphenylboronic acid
849062-00-6 95%
25g
£200.00 2022-02-28
Alichem
A019113086-100g
2,6-Difluoro-3-ethoxyphenylboronic acid
849062-00-6 95%
100g
$420.16 2023-08-31
Chemenu
CM137228-5g
2,6-Difluoro-5-ethoxyphenylboronic acid
849062-00-6 95%
5g
$105 2023-01-09
TRC
E892993-1g
3-Ethoxy-2,6-difluorophenylboronic acid
849062-00-6
1g
$98.00 2023-05-18
Fluorochem
225438-5g
2,6-Difluoro-3-ethoxyphenylboronic acid
849062-00-6 95%
5g
£57.00 2022-02-28
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
E1210-1G
3-Ethoxy-2,6-difluorophenylboronic Acid (contains varying amounts of Anhydride)
849062-00-6
1g
¥255.00 2024-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
E1210-5g
3-Ethoxy-2,6-difluorophenylboronic acid
849062-00-6 contains varying amounts of Anhydride
5g
¥1350.0 2022-06-10
Key Organics Ltd
AS-55596-10MG
(3-ethoxy-2,6-difluorophenyl)boronic acid
849062-00-6 >97%
10mg
£63.00 2025-02-08
A2B Chem LLC
AC19931-1g
3-Ethoxy-2,6-difluorophenylboronic acid
849062-00-6 98%
1g
$14.00 2024-04-19

3-Ethoxy-2,6-difluorophenylboronic acid 関連文献

3-Ethoxy-2,6-difluorophenylboronic acidに関する追加情報

Introduction to 3-Ethoxy-2,6-difluorophenylboronic Acid (CAS No. 849062-00-6)

3-Ethoxy-2,6-difluorophenylboronic acid is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound, identified by the chemical abstracts service number CAS No. 849062-00-6, features a boronic acid functional group attached to a phenyl ring substituted with ethoxy and fluorine atoms at the 2 and 6 positions, respectively. The presence of these fluorine atoms introduces electron-withdrawing effects, which can modulate the reactivity and electronic properties of the molecule, making it a valuable intermediate in organic synthesis and drug development.

The significance of 3-Ethoxy-2,6-difluorophenylboronic acid lies in its utility as a building block in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling, which is a cornerstone of modern synthetic organic chemistry. Boronic acids are known for their ability to participate in these reactions efficiently, forming carbon-carbon bonds under mild conditions. The specific substitution pattern of this compound enhances its compatibility with various substrates, enabling the construction of complex molecular architectures with high precision.

Recent advancements in pharmaceutical research have highlighted the potential of 3-Ethoxy-2,6-difluorophenylboronic acid in the development of novel therapeutic agents. The fluorine atoms in the molecule contribute to its metabolic stability and binding affinity, which are critical factors in drug design. For instance, fluorinated aromatic compounds have been shown to improve pharmacokinetic profiles by enhancing lipophilicity and reducing susceptibility to enzymatic degradation. This makes 3-Ethoxy-2,6-difluorophenylboronic acid a promising candidate for synthesizing small-molecule drugs targeting various diseases.

In materials science, the unique electronic properties of 3-Ethoxy-2,6-difluorophenylboronic acid have been explored for applications in organic electronics and optoelectronic devices. The combination of ethoxy and fluorine substituents can influence the energy levels and charge transport characteristics of conjugated polymers and small molecules. Researchers have utilized this compound to develop novel semiconducting materials with improved performance in organic light-emitting diodes (OLEDs) and photovoltaic cells. The boronic acid moiety also facilitates polymerization reactions, allowing for the creation of tailored macromolecular structures with specific functionalities.

The synthesis of 3-Ethoxy-2,6-difluorophenylboronic acid involves multi-step organic transformations that require precise control over reaction conditions. Typically, it is prepared by halogenation of an ethoxylated biphenyl derivative followed by selective boronation using lithium or magnesium intermediates. The introduction of fluorine atoms often necessitates specialized reagents and techniques to achieve high regioselectivity and yield. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for industrial applications.

The role of 3-Ethoxy-2,6-difluorophenylboronic acid in medicinal chemistry has been further underscored by its incorporation into various drug candidates undergoing clinical evaluation. Its structural features allow for fine-tuning of biological activity by modifying substituents at different positions on the phenyl ring. For example, derivatives of this compound have shown promise as inhibitors of kinases and other enzymes involved in signal transduction pathways relevant to cancer and inflammatory diseases. The boronic acid group also provides a handle for further derivatization through conjugation with biomolecules such as peptides and antibodies.

In conclusion,3-Ethoxy-2,6-difluorophenylboronic acid (CAS No. 849062-00-6) represents a versatile and highly functional compound with broad applications across multiple scientific disciplines. Its unique structural features enable it to serve as an effective intermediate in synthetic chemistry while also exhibiting potential as a therapeutic agent and advanced material component. As research continues to uncover new applications for this compound,3-Ethoxy-2,6-difluorophenylboronic acid is poised to remain at the forefront of innovation in both academic and industrial settings.

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